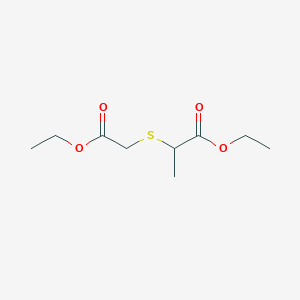

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

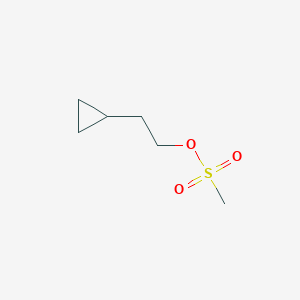

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate is a chemical compound with the molecular formula C9H16O4S . It is an organic compound that contains ethoxy, oxoethyl, and thio groups attached to a propanoate backbone .

Molecular Structure Analysis

The molecular structure of Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate consists of a propanoate backbone with ethoxy, oxoethyl, and thio groups attached . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate has a molecular weight of 220.28. It has a refractive index of n20/D 1.4710 (lit.) and a boiling point of 255-256 °C (lit.) .Applications De Recherche Scientifique

Catalysis in Methoxycarbonylation

Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate is related to compounds that serve as catalysts or intermediates in chemical reactions. For instance, a study highlighted a highly active and selective catalyst for producing methyl propanoate via the methoxycarbonylation of ethene, utilizing a palladium complex (Clegg et al., 1999). This research underscores the potential of such compounds in facilitating crucial chemical transformations.

Coupling Reagent in Organic Synthesis

In organic synthesis, ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate-related compounds find applications as coupling reagents. Thalluri et al. (2013) reported the synthesis of ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), an efficient coupling agent for racemization-free esterification, thioesterification, and amidation reactions, showcasing the utility of these compounds in peptide synthesis and organic chemistry (Thalluri et al., 2013).

Biodegradation of Oxygenates

Compounds similar to ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate have been studied for their biodegradation properties. Steffan et al. (1997) explored the degradation of gasoline oxygenates like methyl tert-butyl ether (MTBE) by propane-oxidizing bacteria, indicating the environmental applications of such compounds in bioremediation efforts (Steffan et al., 1997).

Green Solvent Applications

Ethyl lactate, related to ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate, is recognized for its green solvent properties. Bermejo et al. (2015) demonstrated its use in the extraction of caffeine and catechins from green tea leaves, emphasizing its role in sustainable and environmentally friendly extraction processes (Bermejo et al., 2015).

Amphiphilic Copolymer Synthesis

The versatility of ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate-related compounds extends to polymer chemistry. Lee et al. (2003) synthesized amphiphilic copolymers using atom transfer radical polymerization (ATRP), which could have implications in biomedical applications (Lee et al., 2003).

Propriétés

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4S/c1-4-12-8(10)6-14-7(3)9(11)13-5-2/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZQBQIWVDXJOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2957606.png)

![1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2957612.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2957615.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2957625.png)